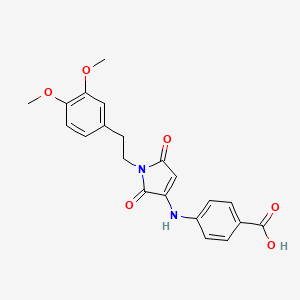

4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Descripción

4-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amino group to a 2,5-dioxo-pyrrolidine (maleimide) ring. The pyrrolidine-dione moiety is further substituted with a 3,4-dimethoxyphenethyl group. The maleimide group is known for its reactivity toward thiols, commonly exploited in bioconjugation, while the benzoic acid may enable carboxylate-mediated interactions or solubility modifications.

Propiedades

IUPAC Name |

4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-14(5-7-15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPCKKQLFYTUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.30 g/mol

Antitumor Activity

Research has indicated that derivatives of benzoic acid exhibit significant antitumor properties. For instance, compounds similar to 4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid have shown effectiveness against various cancer cell lines. A study utilizing sulforhodamine B (SRB) assays demonstrated that certain analogs possess cytotoxic effects on human prostate cancer cells (PC-3), with notable reductions in cell viability at low micromolar concentrations .

The antitumor activity is primarily attributed to the compound's ability to modulate apoptosis pathways and inhibit specific receptor subtypes. The expression of alpha1D and alpha1B adrenergic receptors in PC3 cells was significantly reduced upon treatment with these compounds, leading to increased apoptosis . This suggests that the compound may act as an antagonist at these receptor sites, influencing cell proliferation and survival.

Cholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases such as Alzheimer's. Preliminary studies have shown that analogs of this compound could act as effective AChE inhibitors, with IC50 values comparable to standard treatments like donepezil . The binding affinity and kinetic studies indicate that these compounds may serve as potential therapeutic agents for cognitive disorders.

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

To contextualize the compound’s properties, we compare it with structurally related molecules, focusing on maleimide-containing derivatives from .

Key Structural Differences

The following table highlights critical distinctions:

Analysis:

- Molecular Weight : The target compound is significantly smaller (397.41 g/mol) compared to ADC1730 (506.56 g/mol) and ADC1740 (671.66 g/mol), which may influence pharmacokinetics (e.g., tissue penetration vs. plasma stability).

- The 3,4-dimethoxyphenethyl substituent may confer membrane permeability or receptor-binding specificity absent in the ADC analogs.

Reactivity and Bioconjugation Potential

- Maleimide Reactivity : All compounds share the maleimide group, which reacts with thiols (e.g., cysteine residues in antibodies). However, the target compound’s benzoic acid could allow alternative conjugation strategies (e.g., carbodiimide-mediated coupling to amines), diversifying its utility beyond thiol-based linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.